molecular formula C14H13FN4O2S2 B2891189 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392298-06-5

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2891189
CAS No.: 392298-06-5
M. Wt: 352.4
InChI Key: RLFQXWIREYBOAF-UHFFFAOYSA-N
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Description

N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group and a 2-fluorophenylaminoacetamide thioether side chain. This structure combines a rigid cyclopropane ring, known for enhancing metabolic stability and binding affinity, with a fluorinated aromatic moiety that may improve lipophilicity and target interaction .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S2/c15-9-3-1-2-4-10(9)16-11(20)7-22-14-19-18-13(23-14)17-12(21)8-5-6-8/h1-4,8H,5-7H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQXWIREYBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a thiadiazole moiety with a cyclopropanecarboxamide, which has been the focus of various studies investigating its biological activities, particularly in the context of anticancer properties.

The molecular formula of the compound is C18H15FN4O3S2, with a molecular weight of 418.46 g/mol. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with thiadiazole derivatives, including:

  • Anticancer Activity : Thiadiazole derivatives have shown promising results as potential anticancer agents. Studies indicate that modifications in their structure can significantly enhance their cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.

The anticancer activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Interaction with Tubulin : Docking studies suggest that these compounds may bind to tubulin, inhibiting microtubule formation and thus preventing mitosis.
  • Caspase Activation : Research indicates that certain thiadiazole derivatives activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells.

Case Studies

A review of various studies provides insight into the effectiveness of similar thiadiazole compounds:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AMCF-7 (Breast Cancer)0.28Apoptosis induction
Compound BA549 (Lung Cancer)0.52Tubulin interaction
Compound CSK-MEL-2 (Melanoma)4.27Cell cycle arrest

These findings suggest that structural modifications can lead to significant variations in biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of electron-withdrawing groups (like fluorine) enhances anticancer activity.
  • Substituents on the phenyl ring can influence the compound's ability to interact with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropanecarboxamide group and 2-fluorophenyl substitution. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole Cyclopropanecarboxamide, 2-fluorophenylaminoacetamide thioether Hypothesized anticancer/enzyme inhibition (inferred from analogs)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y) 1,3,4-Thiadiazole dimer Ethyl, p-tolylamino, thioacetamide IC50: 0.084 ± 0.020 mmol L⁻¹ (MCF7), 0.034 ± 0.008 mmol L⁻¹ (A549)
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole Benzothiazole, 4-nitrophenyl 100% anticonvulsant efficacy in MES model
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy NMR-characterized; no explicit activity reported
3-Ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide 1,3,4-Thiadiazole Pyrazole-carboxamide, 2-fluorophenylaminoacetamide thioether Structural analog with molecular weight 450.5; activity unspecified

Key Observations :

  • Cyclopropane vs. Aromatic Substituents : The cyclopropane group in the target compound may confer superior metabolic stability compared to ethyl or aryl groups in analogs like 4y or 5k .
  • Fluorine Substitution : The 2-fluorophenyl group likely enhances binding affinity through hydrophobic interactions and electron-withdrawing effects, similar to fluorinated benzothiazole derivatives in .
  • Thioether Linkage : The thioether moiety is conserved across active analogs (e.g., 4y), suggesting its role in facilitating sulfur-mediated interactions with biological targets .

Physical Properties of Selected Analogs :

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound C₁₅H₁₃FN₄O₂S₂ 396.4 N/A N/A
5k C₁₁H₁₁N₃O₃S₂ 313.4 135–136 72
5j C₂₀H₁₈ClN₃O₂S₂ 439.0 138–140 82
4y C₁₄H₁₅N₅O₂S₂ 357.4 N/A N/A

Notable Trends:

  • Higher molecular weight correlates with increased melting points (e.g., 5j vs. 5k) .
  • Yields for thiadiazole derivatives range from 68% to 97%, influenced by substituent bulk and reaction conditions () .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by sequential functionalization. Key steps include:

  • Thioether linkage formation : Reaction of 2-((2-fluorophenyl)amino)-2-oxoethyl thiol with a brominated thiadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amide bond coupling : Cyclopropanecarboxylic acid activation using EDCI/HOBt in dichloromethane or DMF, followed by reaction with the thiadiazol-2-amine intermediate . Critical conditions include strict anhydrous environments, temperature control (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s structure and ensure purity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and cyclopropane ring integrity (e.g., cyclopropane protons appear as multiplets at δ 1.2–1.8 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 380.08) and detect impurities (<1% by LC-MS) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in bioactivity (e.g., antifungal IC₅₀ ranging from 2–50 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., fluconazole) .
  • Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via nephelometry .
  • Target promiscuity : Employ proteome-wide profiling (e.g., kinome screens) to identify off-target interactions .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Combine:

  • Molecular docking : Prioritize targets like fungal CYP51 or bacterial DNA gyrase using AutoDock Vina (PDB: 1EA1, 5BS8) .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in Candida albicans lysates by monitoring protein stabilization post-treatment .
  • RNA-seq : Identify differentially expressed genes in treated vs. untreated microbial models to infer pathways .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

Focus on:

  • Core modifications : Replace cyclopropane with spirocyclic or bicyclic carboxamides to assess steric effects on target binding .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-fluorophenyl moiety to enhance electrophilicity and microbial target inhibition .
  • In vitro testing : Prioritize derivatives with logP ≤3.5 (calculated via ChemAxon) to balance membrane permeability and solubility .

Q. What analytical methods address stability challenges under physiological conditions?

Conduct:

  • Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via UPLC-PDA .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze crystallinity changes via PXRD .

Q. How can target engagement be validated in complex cellular models?

Employ:

  • CRISPR-Cas9 knockouts : Generate microbial strains lacking putative targets (e.g., CYP51) to confirm on-target effects .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant proteins (e.g., KD <100 nM for high-affinity interactions) .
  • Metabolomic profiling : Track ergosterol depletion in fungi or ATP levels in bacteria as downstream biomarkers .

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